molecular formula C21H19NO4 B554590 Z-L-2-Nal-OH CAS No. 65365-16-4

Z-L-2-Nal-OH

Cat. No.: B554590
CAS No.: 65365-16-4
M. Wt: 349.4 g/mol
InChI Key: XBRPIBMAJOTVHG-UHFFFAOYSA-N
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Description

Z-L-2-Nal-OH: , also known as this compound, is a biochemical reagent used in life science research. It is a derivative of naphthylalanine, a type of amino acid. The compound has a molecular formula of C21H19NO4 and a molecular weight of 349.38 g/mol . It is primarily used as a biological material or organic compound in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-2-Nal-OH typically involves the protection of the amino group of 2-naphthylalanine with a benzyloxycarbonyl (Z) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection process .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced in laboratories under controlled conditions to ensure high purity and consistency. The production involves standard peptide synthesis techniques, which are scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Z-L-2-Nal-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .

Mechanism of Action

The mechanism of action of Z-L-2-Nal-OH involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include the modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: Z-L-2-Nal-OH is unique due to its specific naphthyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain biochemical assays and research applications .

Properties

IUPAC Name

3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRPIBMAJOTVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391099
Record name 3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65365-16-4
Record name 3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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